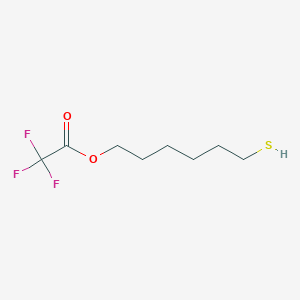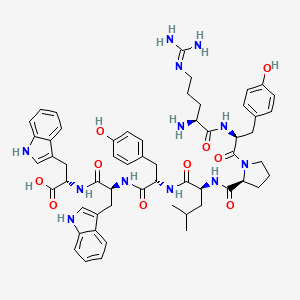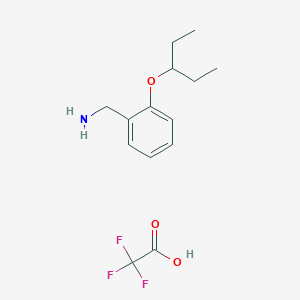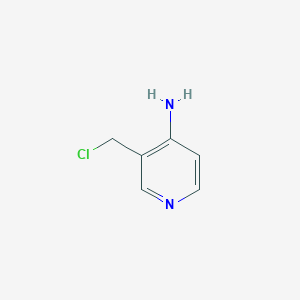![molecular formula C10H8F3NO2 B12613357 N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 885044-47-3](/img/structure/B12613357.png)
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules, making it a valuable component in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-hydroxy-5-(trifluoromethyl)benzaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(trifluoromethyl)benzaldehyde or 3-hydroxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-[3-hydroxy-5-(trifluoromethyl)phenyl]propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Lacks the hydroxyl group, which may reduce its biological activity.
N-[3-hydroxyphenyl]prop-2-enamide: Lacks the trifluoromethyl group, which may affect its stability and efficacy.
N-[3-hydroxy-5-(methyl)phenyl]prop-2-enamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical properties.
Uniqueness
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups. This combination enhances its biological activity, stability, and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
885044-47-3 |
|---|---|
Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
N-[3-hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(16)14-7-3-6(10(11,12)13)4-8(15)5-7/h2-5,15H,1H2,(H,14,16) |
InChI Key |
OVHVMSFNKNDOPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)




![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)

![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
